2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide
Overview
Description
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide, also known as CPASB-FK506, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mechanism of Action
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide exerts its effects through the inhibition of calcineurin. Calcineurin is a calcium-dependent phosphatase that plays a critical role in many cellular processes. By inhibiting calcineurin, this compound can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on calcineurin, this compound has also been shown to inhibit the activity of other phosphatases, including protein phosphatase 1 and 2A. This inhibition can lead to changes in the phosphorylation state of various proteins, which can in turn affect cellular processes such as gene expression, protein synthesis, and cell signaling.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide is its specificity for calcineurin and other phosphatases. This specificity allows researchers to selectively modulate these pathways without affecting other cellular processes. However, one limitation of this compound is its potential toxicity. High concentrations of this compound have been shown to induce apoptosis in certain cell types, which can limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide. One area of interest is the role of calcineurin in various disease states, including cancer and neurodegenerative disorders. This compound may be a valuable tool for studying these diseases and identifying potential therapeutic targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Scientific Research Applications
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2-furylmethyl)benzamide has been found to have a wide range of applications in scientific research. One of its primary uses is in the study of cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein phosphatase 2B (PP2B), also known as calcineurin. This inhibition can be used to study the role of calcineurin in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(furan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c16-12-7-13(17)14(24(21,22)19-9-3-4-9)6-11(12)15(20)18-8-10-2-1-5-23-10/h1-2,5-7,9,19H,3-4,8H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRYXPKYXZAGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=CO3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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